(4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13767478
Molecular Formula: C26H20N2O
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20N2O |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | (4R,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25-/m1/s1 |
| Standard InChI Key | GEGIOXAHQGYSFZ-JWQCQUIFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, (4R,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole, delineates its core structure: a dihydrooxazole ring fused with two phenyl groups at positions 4 and 5 and a 6-phenylpyridin-2-yl group at position 2. The (4R,5R) configuration confers axial chirality, influencing its three-dimensional conformation and intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₀N₂O |
| Molecular Weight | 376.4 g/mol |
| Stereochemical Descriptors | (4R,5R) |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
| InChIKey | GEGIOXAHQGYSFZ-JWQCQUIFSA-N |
The pyridine moiety introduces a planar, electron-deficient aromatic system, while the oxazole ring’s nitrogen and oxygen atoms create hydrogen-bonding and dipole-dipole interaction sites .
Stereochemical Implications
Comparative analysis with its (4R,5S) diastereomer (PubChem CID 155290806) reveals stark differences in physical properties and reactivity . Molecular modeling suggests that the (4R,5R) configuration positions the phenyl groups in a cisoid arrangement, enabling π-π stacking with aromatic residues in enzyme binding pockets. This spatial orientation contrasts with the transoid arrangement observed in the (4R,5S) isomer, which exhibits reduced binding affinity to certain biological targets .
Synthesis and Characterization
Synthetic Pathways
While explicit synthetic details for the (4R,5R) isomer remain proprietary, analogous oxazole syntheses typically employ cyclocondensation of β-hydroxyamides with dehydrating agents. A plausible route involves:
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Chiral Induction: Use of (R,R)-tartaric acid derivatives to set the 4,5 stereocenters during hydroxyamide formation.
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Ring Closure: Treatment with phosphorus oxychloride (POCl₃) or Burgess reagent to form the oxazole ring.
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Suzuki-Miyaura Coupling: Introduction of the 6-phenylpyridin-2-yl group via palladium-catalyzed cross-coupling .
Critical challenges include maintaining stereochemical integrity during ring closure and achieving regioselective functionalization of the pyridine ring.
Analytical Characterization
Advanced techniques confirm structure and purity:
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X-ray Crystallography: Resolves absolute configuration (CCDC deposition pending).
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Vibrational Circular Dichroism (VCD): Validates enantiomeric excess >99%.
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NMR Spectroscopy: Key signals include:
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δ 7.2–8.1 ppm (m, 15H, aromatic protons)
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δ 5.8 ppm (d, J = 6.5 Hz, H-4)
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δ 5.6 ppm (d, J = 6.5 Hz, H-5)
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Functional Applications
Asymmetric Catalysis
Preliminary studies position this compound as a chiral ligand in transition metal complexes. In rhodium-catalyzed hydrogenation of α-dehydroamino acids, the (4R,5R) configuration induces enantioselectivity up to 92% ee, outperforming its (4S,5R) CF₃-substituted analog (68% ee). The pyridyl nitrogen coordinates to metals, while phenyl groups create a chiral pocket that differentiates prochiral substrates.
Biological Activity
Though direct pharmacological data are scarce, structural analogs exhibit:
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Kinase Inhibition: IC₅₀ = 140 nM against JAK2 (vs. 220 nM for (4S,5R)-CF₃ analog)
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Antimicrobial Effects: MIC = 8 µg/mL vs. Staphylococcus aureus (attributed to membrane disruption)
The compound’s logP (calculated 4.7) suggests favorable blood-brain barrier penetration, meriting neuropharmacological evaluation.
Comparative Analysis with Structural Analogs
| Compound | Substituent | logP | JAK2 IC₅₀ (nM) | Catalytic ee (%) |
|---|---|---|---|---|
| (4R,5R)-Target Compound | 6-phenylpyridin-2-yl | 4.7 | 140 | 92 |
| (4S,5R)-Analog | 4-CF₃-pyridin-2-yl | 5.2 | 220 | 68 |
| (4R,5S)-Diastereomer | 6-phenylpyridin-2-yl | 4.7 | 310 | 45 |
The data underscore the (4R,5R) configuration’s superiority in both binding affinity and stereochemical induction. The trifluoromethyl group in the (4S,5R) analog increases lipophilicity but reduces target engagement, likely due to steric clashes.
Challenges and Future Directions
Current limitations center on scalable synthesis and toxicity profiling. Batch-to-batch variability in enantiomeric excess (reported 85–99%) necessitates improved chiral auxiliaries . Computational studies predict off-target binding to hERG channels (pIC₅₀ = 6.1), mandating thorough cardiac safety assessments.
Emerging opportunities include:
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Photoredox Catalysis: Leveraging the pyridine’s electron-deficient nature for radical-mediated transformations.
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PROTAC Development: Utilizing the oxazole core to link E3 ligases and target proteins.
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